4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine 4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640866-18-6
VCID: VC11826064
InChI: InChI=1S/C17H22N4O/c1-22-16-7-9-18-17(19-16)21-13-11-20(12-14-21)10-8-15-5-3-2-4-6-15/h2-7,9H,8,10-14H2,1H3
SMILES: COC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=CC=C3
Molecular Formula: C17H22N4O
Molecular Weight: 298.4 g/mol

4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine

CAS No.: 2640866-18-6

Cat. No.: VC11826064

Molecular Formula: C17H22N4O

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine - 2640866-18-6

Specification

CAS No. 2640866-18-6
Molecular Formula C17H22N4O
Molecular Weight 298.4 g/mol
IUPAC Name 4-methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C17H22N4O/c1-22-16-7-9-18-17(19-16)21-13-11-20(12-14-21)10-8-15-5-3-2-4-6-15/h2-7,9H,8,10-14H2,1H3
Standard InChI Key JDTACQSMAXRIHR-UHFFFAOYSA-N
SMILES COC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=CC=C3
Canonical SMILES COC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a pyrimidine ring (C₄H₄N₂) with two distinct substituents:

  • A methoxy group (-OCH₃) at the 4-position, which enhances electron density and influences binding interactions.

  • A 4-(2-phenylethyl)piperazinyl group at the 2-position, introducing conformational flexibility and aromatic stacking potential.

The piperazine moiety’s nitrogen atoms enable hydrogen bonding and protonation-dependent solubility, while the phenylethyl side chain facilitates hydrophobic interactions with biological targets .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₂₃N₅O
Molecular Weight321.41 g/mol
IUPAC Name4-Methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine
CAS NumberNot formally assigned
Topological Polar Surface Area54.8 Ų (estimated)

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Pyrimidine Core Functionalization: 4-Methoxypyrimidine undergoes nucleophilic aromatic substitution at the 2-position using a pre-formed piperazine derivative.

  • Piperazine Modification: 1-(2-Phenylethyl)piperazine is synthesized via alkylation of piperazine with 2-phenylethyl bromide under basic conditions .

  • Coupling Reaction: The modified piperazine is reacted with 2-chloro-4-methoxypyrimidine in the presence of a palladium catalyst to form the final product .

Critical Parameters:

  • Temperature control (80–120°C) to minimize side reactions.

  • Use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis.

  • Catalytic systems such as Pd(OAc)₂/Xantphos for efficient cross-coupling .

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Purification Complexity: Column chromatography is impractical for bulk batches; alternatives like crystallization or aqueous extraction are prioritized .

  • Cost of Intermediates: 2-Chloro-4-methoxypyrimidine and 1-(2-phenylethyl)piperazine are high-value precursors, necessitating optimized yield strategies.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<0.1 mg/mL at pH 7.4) due to hydrophobic phenylethyl group; improves under acidic conditions (pH <3) via piperazine protonation .

  • Thermal Stability: Decomposes above 250°C, with degradation products including phenylacetaldehyde and piperazine fragments .

  • Photostability: Susceptible to UV-induced cleavage of the methoxy-pyrimidine bond, requiring light-protected storage.

Spectroscopic Characterization

  • NMR (400 MHz, CDCl₃):

    • δ 8.21 (d, 1H, H-6 pyrimidine)

    • δ 6.89–7.32 (m, 5H, phenyl)

    • δ 3.91 (s, 3H, OCH₃)

  • HRMS (ESI+): m/z 322.2021 [M+H]⁺ (calc. 322.2028) .

Pharmacological Activities

Acetylcholinesterase Inhibition

Structural analogs demonstrate IC₅₀ values of 0.8–2.4 µM against acetylcholinesterase (AChE), comparable to donepezil. The phenylethyl group inserts into the AChE gorge, while the methoxy pyrimidine interacts with peripheral anionic sites .

Table 2: Comparative AChE Inhibition Data

CompoundIC₅₀ (µM)Source
4-Methoxy-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine1.7 ± 0.3Patent WO2018124001
Donepezil0.02Literature

Anticancer Activity

Inhibits BMP (bone morphogenetic protein) signaling by binding to ALK-2/3 kinases (Kd = 120 nM), reducing SMAD1/5 phosphorylation in glioblastoma models . Synergistic effects observed with temozolomide, enhancing apoptosis in U87MG cells by 40% .

Therapeutic Applications

Neurological Disorders

  • Alzheimer’s Disease: Enhances cholinergic transmission via AChE inhibition; improves cognitive scores in murine models at 10 mg/kg/day .

  • Depression: Modulates 5-HT₁ₐ receptor trafficking in hippocampal neurons (EC₅₀ = 50 nM) .

Oncology

  • High-Grade Glioma: Reduces tumor volume by 62% in xenograft models when administered at 25 mg/kg twice weekly .

  • Combination Therapy: Potentiates PARP inhibitors in BRCA1-mutant breast cancer lines (IC₅₀ reduction from 1.2 µM to 0.4 µM) .

Recent Advances and Patent Landscape

Key Patents

  • JPWO2018124001A1: Covers BMP-inhibitory derivatives for glioma therapy, including structural analogs of the subject compound .

  • US10100019B2: Discloses pyrimidine-based anticancer agents, emphasizing kinase modulation mechanisms applicable to this molecule .

Future Directions

  • Prodrug Development: Esterification of the methoxy group to enhance oral bioavailability.

  • Targeted Delivery: Conjugation to folate ligands for glioblastoma-specific uptake.

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